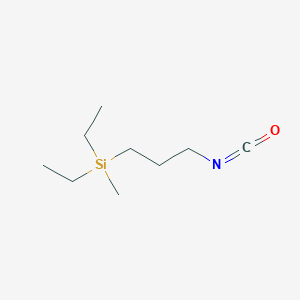
Diethyl(3-isocyanatopropyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(3-isocyanatopropyl)methylsilane: is an organosilicon compound with the molecular formula C9H19NO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phosgene Method: One common method involves reacting 3-aminopropyltriethoxysilane with phosgene.
Solid Phosgene Method: Another method involves reacting 3-aminopropyltriethoxysilane with solid phosgene.
Carbonate Method: A more modern approach involves reacting 3-aminopropyltriethoxysilane with dimethyl carbonate or diethyl carbonate.
Industrial Production Methods: The industrial production of Diethyl(3-isocyanatopropyl)methylsilane typically involves the reaction of 3-chloropropyltriethoxysilane with urea and ammonium salts, followed by heating and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, such as alcohols and amines, forming corresponding substituted products.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Substitution: Alcohols, amines, and other nucleophiles under mild conditions.
Major Products:
Hydrolysis: Silanols and isocyanates.
Substitution: Substituted silanes and corresponding organic products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Acts as a crosslinking agent in the synthesis of various polymers.
Biology and Medicine:
Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.
Industry:
Wirkmechanismus
Diethyl(3-isocyanatopropyl)methylsilane exerts its effects primarily through its isocyanate group, which reacts with nucleophiles such as hydroxyl and amino groups. This reaction forms strong covalent bonds, enhancing the adhesion and durability of materials treated with this compound .
Vergleich Mit ähnlichen Verbindungen
3-Isocyanatopropyltriethoxysilane: Similar in structure but with triethoxy groups instead of diethoxy groups.
3-Isocyanatopropyltrimethoxysilane: Contains trimethoxy groups, offering different reactivity and solubility properties.
Uniqueness: Diethyl(3-isocyanatopropyl)methylsilane is unique due to its specific combination of diethoxy and isocyanate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
14283-37-5 |
|---|---|
Molekularformel |
C9H19NOSi |
Molekulargewicht |
185.34 g/mol |
IUPAC-Name |
diethyl-(3-isocyanatopropyl)-methylsilane |
InChI |
InChI=1S/C9H19NOSi/c1-4-12(3,5-2)8-6-7-10-9-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
ZQRAXRGGINIMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)CCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


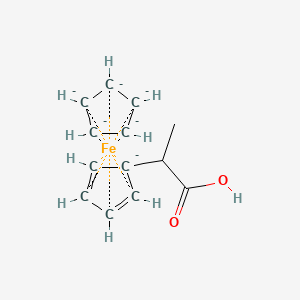


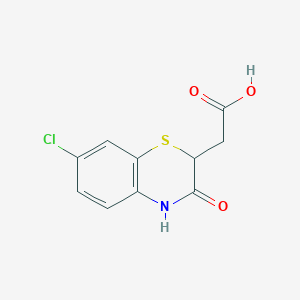
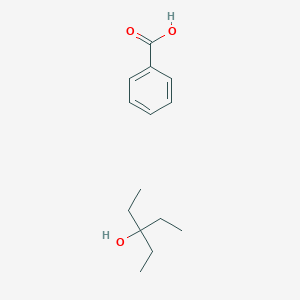
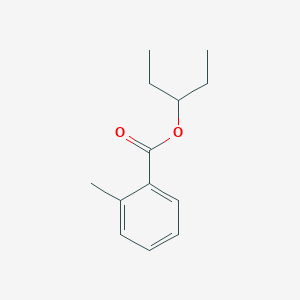




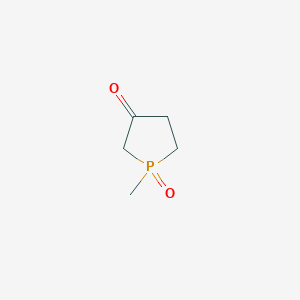


![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
